5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Physical Form Formulation Handling

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) is a bicyclic heterocycle composed of a saturated pyridine ring fused to an imidazole moiety. With a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g·mol⁻¹, it is commercially supplied as a liquid at ambient temperature, typically at ≥95% purity.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 34167-66-3
Cat. No. B1311736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
CAS34167-66-3
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1CCN2C=CN=C2C1
InChIInChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2
InChIKeyPPRGXYWEHFENBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3): Core Scaffold Identification and Procurement Baseline


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) is a bicyclic heterocycle composed of a saturated pyridine ring fused to an imidazole moiety [1]. With a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g·mol⁻¹, it is commercially supplied as a liquid at ambient temperature, typically at ≥95% purity . The compound serves as a key synthetic intermediate for constructing functionalized imidazo[1,2-a]pyridine libraries in medicinal chemistry and agrochemical discovery programs [2].

Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Cannot Be Replaced by Imidazo[1,2-a]pyridine or Other In-Class Analogs


The fully aromatic imidazo[1,2-a]pyridine scaffold and the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core exhibit fundamentally different physicochemical and pharmacological profiles that preclude simple interchange. The tetrahydro system is a liquid at room temperature, whereas imidazo[1,2-a]pyridine is a crystalline solid [1], directly impacting formulation, handling, and purification workflows. The saturation of the pyridine ring reduces lipophilicity (XLogP3 0.7 vs. 1.32 for the aromatic analog) [2], alters DNA intercalation capacity, and shifts photophysical relaxation pathways [3]. In biological systems, the tetrahydro scaffold confers selective antifungal activity (MIC 0.016 mg·mL⁻¹ against Candida spp.) with no in vitro cytotoxicity up to 25 μg·mL⁻¹, a selectivity window that is not replicated by the aromatic imidazo[1,2-a]pyridine series [4]. These differences are quantitative and experimentally verified; substituting an aromatic or a regioisomeric analog without re-optimization will yield unpredictable solubility, stability, and bioactivity outcomes.

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Solid – Impact on Formulation and Handling

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) is supplied and stored as a liquid at room temperature, whereas its fully aromatic counterpart imidazo[1,2-a]pyridine (CAS 274-76-0) is a crystalline solid with a melting point of 56–57 °C [1]. This physical state difference arises from the loss of planarity and reduced intermolecular π-stacking upon saturation of the pyridine ring. For procurement and laboratory use, the liquid form of the tetrahydro compound eliminates the need for pre-weighing dissolution steps, facilitates direct liquid dispensing in parallel synthesis, and reduces solvent compatibility concerns during initial formulation screening .

Physical Form Formulation Handling

Lipophilicity (XLogP3) Reduction: Enhanced Aqueous Compatibility vs. Aromatic Imidazo[1,2-a]pyridine

The computed partition coefficient XLogP3-AA for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is 0.7, compared to 1.32 for imidazo[1,2-a]pyridine [1][2]. The ΔlogP of –0.62 log units represents a ~4-fold reduction in octanol-water partitioning and indicates significantly higher aqueous solubility for the tetrahydro scaffold. This difference is experimentally consequential: in photophysical studies conducted in aqueous media (H₂O and D₂O), the tetrahydro derivatives remained fully soluble, enabling reliable singlet oxygen quantum yield measurements without the need for co-solvents [3].

Lipophilicity Solubility Drug-likeness

Antifungal Selectivity: Tetrahydro Derivative MIC vs. Fluconazole Against Candida spp.

A tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivative (compound 4-cyanobenzylidene analog) demonstrated MIC values as low as 0.016 mg·mL⁻¹ (16 μg·mL⁻¹) across a panel of seven Candida species (C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis, C. utilis, C. zeylanoides) [1]. In contrast, fluconazole exhibits MIC₉₀ values of 0.25–64 μg·mL⁻¹ for C. albicans and >64 μg·mL⁻¹ for intrinsically resistant species such as C. krusei [2]. The same tetrahydro derivative showed no in vitro cytotoxicity against six mammalian cell lines at concentrations up to 25 μg·mL⁻¹, yielding a selectivity index (CC₅₀/MIC) of >1,500 for the most sensitive Candida strain [1]. This contrasts with fluconazole, which, while generally safe, is associated with hepatotoxicity at elevated doses and has reduced efficacy against non-albicans species [2].

Antifungal Activity Selectivity Candida

Singlet Oxygen Photosensitization: Quantum Yield Differentiation Between Tetrahydro and Aromatic Imidazo[1,2-a]pyridine Series

Singlet oxygen quantum yields (ΦΔ) photosensitized by imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives were measured in D₂O using phenalenone as a standard (ΦΔ = 0.97) [1]. Both series produced ΦΔ values in the range 0.01–0.1, but the tetrahydro derivatives exhibited systematically different oxygen quenching rate constants kqΔ = (0.82–6.74)×10⁹ M⁻¹·s⁻¹ compared to the aromatic series [1]. Additionally, fluorescence decay analysis revealed that tetrahydro derivatives predominantly follow a bi-exponential decay pathway (χ² ≈ 1.0±0.1), whereas one aromatic analog showed mono-exponential behavior, indicating distinct excited-state relaxation mechanisms attributable to the saturated pyridine ring [1]. The absorption maxima also differ: tetrahydro derivatives absorb in the range 269–307 nm, while aromatic imidazo[1,2-a]pyridines typically show red-shifted absorption due to extended conjugation [1][2].

Photodynamic Therapy Singlet Oxygen Photosensitizer

Procurement-Weighted Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Based on Quantitative Evidence


Medicinal Chemistry: Antifungal Lead Optimization Against Fluconazole-Resistant Candida Species

Based on the demonstrated selective antifungal activity—MIC as low as 0.016 mg·mL⁻¹ against C. krusei and other non-albicans species with no mammalian cytotoxicity up to 25 μg·mL⁻¹ [1]—procurement of the tetrahydroimidazo[1,2-a]pyridine core scaffold is justified for teams building focused libraries of hydrazide and benzylidene derivatives targeting azole-resistant fungal infections. The scaffold's low lipophilicity (XLogP3 0.7) supports aqueous solubility, facilitating in vitro assay design without DMSO toxicity artifacts [2].

Photodynamic Therapy Research: Low-Fluorescence Singlet Oxygen Photosensitizer Platform

The tetrahydro core's singlet oxygen quantum yield (ΦΔ 0.01–0.1) combined with low fluorescence background (bi-exponential decay kinetics, reduced radiative relaxation) [3] positions it as a scaffold for developing water-soluble photodynamic therapy agents where minimizing auto-fluorescence interference is critical for imaging-guided treatment protocols.

Parallel Synthesis and High-Throughput Screening: Liquid-Handling Compatible Intermediate

Because 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a liquid at ambient temperature , it can be directly dispensed via automated liquid handlers without pre-dissolution. This property, combined with its commercial availability at ≥95% purity from multiple vendors , makes it the preferred imidazo[1,2-a]pyridine scaffold for high-throughput chemistry platforms where solid dispensing would introduce additional weigh-and-dissolve steps and potential solvent incompatibility.

Antimalarial Drug Discovery: Pre-Clinical Lead Development

Recent optimization campaigns have identified tetrahydroimidazo[1,2-a]pyridine (THIP) derivatives with potent activity against multiple life-cycle stages of Plasmodium falciparum, progressing selected compounds to pre-clinical evaluation [4]. The scaffold's proven synthetic tractability and the existence of extensive structure-activity relationship data support procurement for antimalarial programs targeting emerging artemisinin-resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.